2-(Methoxymethyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

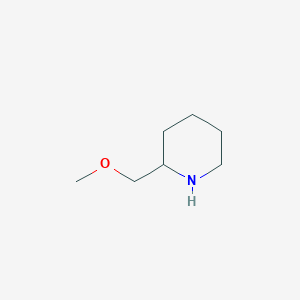

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPHVNKZLOQXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399201 | |

| Record name | 2-(methoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104678-13-9 | |

| Record name | 2-(methoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(Methoxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methoxymethyl)piperidine, a heterocyclic amine of interest in medicinal chemistry. This document details its chemical and physical properties, potential synthetic routes, and discusses its relevance within the broader context of piperidine-containing pharmaceuticals.

Chemical Identification and Properties

This compound is a substituted piperidine derivative. Its core structure consists of a saturated six-membered heterocycle containing one nitrogen atom, with a methoxymethyl group attached at the 2-position.

CAS Number: 104678-13-9[1]

Molecular Formula: C₇H₁₅NO[2]

Molecular Weight: 129.20 g/mol [2]

Physicochemical Data

| Property | Value | Source |

| Boiling Point | No data available | |

| Boiling Point (Piperidine) | 106 °C | [3] |

| Boiling Point (2-Methylpiperidine) | 118-119 °C | [4] |

| Density | No data available | |

| Density (Piperidine) | 0.862 g/cm³ (at 20 °C) | [3] |

| Solubility | No data available | |

| Solubility (Piperidine) | Miscible with water | [3] |

| Hazard Information | Irritant | [5] |

Synthesis and Experimental Protocols

A plausible and common synthetic route to this compound is the O-methylation of its precursor, 2-(hydroxymethyl)piperidine. While a specific, detailed protocol for this exact transformation is not widely published, a general experimental methodology can be proposed based on standard organic chemistry procedures.

Proposed Synthesis: O-methylation of 2-(Hydroxymethyl)piperidine

This synthesis involves the conversion of the hydroxyl group of 2-(hydroxymethyl)piperidine into a methyl ether.

Reaction Scheme:

Caption: Proposed synthetic route to this compound.

Experimental Protocol (General Procedure):

-

Preparation: To a solution of 2-(hydroxymethyl)piperidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a strong base is added portion-wise at a reduced temperature (e.g., 0 °C). Sodium hydride (NaH) is a commonly used base for this purpose.

-

Deprotonation: The reaction mixture is stirred at this temperature for a period to allow for the complete deprotonation of the hydroxyl group, forming the corresponding alkoxide.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure this compound.

Biological Activity and Drug Development Potential

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and biologically active compounds. Derivatives of piperidine have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and effects on the central nervous system.[6][7][8]

General Pharmacological Relevance of Piperidine Derivatives

The versatility of the piperidine ring is attributed to its ability to serve as a key pharmacophoric element, influencing the physicochemical properties and biological activity of a molecule. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological targets. The conformational flexibility of the piperidine ring also allows it to adopt various shapes to fit into the binding pockets of enzymes and receptors.

Potential Signaling Pathways

While no specific biological studies on this compound have been identified, the broader class of piperidine derivatives is known to interact with a variety of signaling pathways. For instance, certain piperidine-containing compounds have been shown to modulate the activity of G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[9]

The following diagram illustrates a general workflow for evaluating the biological activity of novel piperidine derivatives, which could be applied to this compound.

Caption: General workflow for the biological evaluation of a novel piperidine derivative.

Conclusion

This compound represents a simple yet potentially valuable building block for the synthesis of more complex molecules in the field of drug discovery. While specific data on its physicochemical properties and biological activities are currently limited, its structural relationship to the pharmacologically significant piperidine class suggests potential for further investigation. The synthetic route outlined provides a basis for its preparation, enabling researchers to explore its utility in the development of novel therapeutic agents. Further studies are warranted to fully characterize this compound and elucidate its potential biological effects.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H15NO | CID 4090648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. ijnrd.org [ijnrd.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Methoxymethyl)piperidine chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for 2-(Methoxymethyl)piperidine, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

IUPAC Name: this compound[1]

Synonyms: 2-Methoxymethyl-piperidine, (2R)-2-(methoxymethyl)piperidine[1]

CAS Number: 104678-13-9[1]

Molecular Formula: C₇H₁₅NO[1]

Molecular Weight: 129.20 g/mol [1]

The chemical structure of this compound consists of a piperidine ring substituted at the 2-position with a methoxymethyl group.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | This compound (Computed) | 2-Methylpiperidine (Experimental Analog Data) |

| Molecular Weight | 129.20 g/mol [1] | 99.17 g/mol |

| XLogP3-AA | 0.6 | 1.1 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 1 |

| Rotatable Bond Count | 2 | 0 |

| Exact Mass | 129.115364102 u[1] | 99.104800 u |

| Topological Polar Surface Area | 21.3 Ų[1] | 12 Ų |

| Boiling Point | Not Available | 118-119 °C at 753 mmHg |

| Density | Not Available | 0.844 g/mL at 25 °C |

| Refractive Index | Not Available | n20/D 1.445 |

Proposed Synthesis

A feasible and widely used method for the synthesis of ethers like this compound is the Williamson ether synthesis. This method involves the reaction of an alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In this proposed protocol, 2-(hydroxymethyl)piperidine is deprotonated and then reacted with a methylating agent.

Proposed Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2-(Hydroxymethyl)piperidine

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents) suspended in anhydrous THF.

-

Formation of the Alkoxide: Dissolve 2-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed Williamson ether synthesis workflow.

Spectroscopic Data

¹H NMR of 2-Methylpiperidine (400 MHz, CDCl₃): δ 3.00 (br d, J = 12.7 Hz, 1H), 2.67 – 2.51 (br m, 2H), 1.83 – 1.74 (br m, 1H), 1.70 – 1.55 (m, 2H), 1.44 – 1.27 (m, 2H), 1.12 – 0.99 (m, 1H, overlapped), 1.05 (d, J = 6.3 Hz, 3H, overlapped).[2]

¹³C NMR of 2-Methylpiperidine (101 MHz, CDCl₃): δ 52.03, 46.16, 33.84, 25.24, 24.07, 21.77.[2]

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing the involvement of this compound in specific biological signaling pathways or its pharmacological applications. The piperidine scaffold is a common motif in many biologically active compounds and pharmaceuticals, suggesting that derivatives such as this could be of interest in drug discovery programs.[3]

References

2-(Methoxymethyl)piperidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methoxymethyl)piperidine, a heterocyclic amine with potential applications in medicinal chemistry and drug development. This document details its molecular characteristics, physicochemical properties, and provides insights into its synthesis and potential biological relevance.

Core Molecular Information

This compound is a substituted piperidine derivative. The fundamental molecular details are summarized below.

| Identifier | Value |

| Molecular Formula | C₇H₁₅NO[1] |

| Molecular Weight | 129.20 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 104678-13-9[1] |

Physicochemical and Spectroscopic Data

While experimental data for this compound is not extensively available in public literature, the following table summarizes computed properties and expected spectroscopic characteristics based on data from closely related piperidine derivatives.

| Property | Value / Expected Range | Source |

| Topological Polar Surface Area | 21.3 Ų | PubChem (Computed)[1] |

| XLogP3 | 0.6 | PubChem (Computed)[1] |

| ¹H NMR (CDCl₃, estimated) | δ 1.1-1.9 (m, 6H, piperidine ring CH₂), 2.6-3.1 (m, 2H, piperidine ring CH₂-N), 3.3-3.6 (m, 3H, O-CH₃ and piperidine CH-O), 3.4-3.7 (m, 2H, CH₂-O) | Inferred from related compounds[2][3] |

| ¹³C NMR (CDCl₃, estimated) | δ 24-35 (piperidine ring CH₂), 46-55 (piperidine ring CH₂-N and CH-O), 59 (O-CH₃), 75-80 (CH₂-O) | Inferred from related compounds[2][3] |

| Mass Spectrum (EI, expected) | Molecular Ion (M⁺) at m/z 129. Key fragments may include loss of methoxy group (m/z 98) and fragmentation of the piperidine ring. | Inferred from related compounds[4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, commonly involving the modification of a pre-formed piperidine ring. A generalized experimental protocol based on the synthesis of similar 2-substituted piperidines is provided below. This protocol describes the synthesis starting from 2-pyridinemethanol.

Protocol: Synthesis of this compound

Step 1: Hydrogenation of 2-Pyridinemethanol to 2-Piperidinemethanol

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-pyridinemethanol (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Rhodium on alumina or Platinum(IV) oxide.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi and heat to 40-60 °C.

-

Reaction Monitoring: Maintain the reaction under vigorous stirring for 12-24 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield crude 2-piperidinemethanol. This can be further purified by distillation or column chromatography.

Step 2: Williamson Ether Synthesis to form this compound

-

Reaction Setup: Dissolve 2-piperidinemethanol (1 equivalent) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C to deprotonate the hydroxyl group.

-

Alkylation: After stirring for 30 minutes, add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents), dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The resulting crude this compound can be purified by distillation or silica gel column chromatography.

Potential Biological Activity and Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs targeting the central nervous system, cancer, and infectious diseases.[5] While specific biological data for this compound is limited, its structural similarity to other bioactive piperidine derivatives suggests potential applications in drug discovery.

The introduction of a methoxymethyl group at the 2-position can influence the molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.[5]

Drug Development Workflow

The development of novel drugs based on the this compound scaffold would typically follow a structured workflow from initial hit identification to lead optimization.

Figure 1. A generalized workflow for the discovery and development of drugs based on a piperidine scaffold.

Conclusion

This compound represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its physicochemical properties can be fine-tuned through further chemical modifications, making it an attractive scaffold for medicinal chemistry campaigns. The provided technical information serves as a foundational resource for researchers interested in exploring the synthetic utility and biological potential of this compound.

References

- 1. This compound | C7H15NO | CID 4090648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. 2-Methylpiperidine [webbook.nist.gov]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methoxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)piperidine is a saturated heterocyclic amine of interest in medicinal chemistry and drug development. The piperidine scaffold is a prevalent structural motif in a multitude of pharmaceuticals and natural products, valued for its ability to impart favorable pharmacokinetic properties. The introduction of a methoxymethyl substituent at the 2-position offers a handle for further functionalization and can influence the molecule's stereochemistry and biological activity. This technical guide provides a comprehensive overview of a primary synthetic route to this compound and details the analytical methods for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 104678-13-9 | PubChem[1] |

| Monoisotopic Mass | 129.115364102 Da | PubChem[1] |

| Topological Polar Surface Area | 21.3 Ų | PubChem[1] |

| SMILES | COCC1CCCCN1 | PubChem[1] |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 2-(methoxymethyl)pyridine. This reaction involves the saturation of the pyridine ring with hydrogen gas in the presence of a metal catalyst.

Reaction Scheme

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Methoxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(methoxymethyl)piperidine. The document outlines the expected chemical shifts, coupling constants, and signal multiplicities for the protons in this molecule. It also includes a standardized experimental protocol for acquiring the ¹H NMR spectrum and presents logical workflows for spectral analysis. This guide is intended to assist researchers in the structural elucidation and characterization of this compound and related compounds.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on the analysis of structurally similar compounds, including 2-(hydroxymethyl)piperidine, and established principles of NMR spectroscopy. The data is presented for a standard analysis in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 3.0 - 3.2 | m | - |

| H-6 (axial) | ~ 2.6 - 2.7 | dt | J ≈ 12.0, 3.0 |

| H-6 (equatorial) | ~ 3.0 - 3.1 | dm | J ≈ 12.0 |

| -CH₂O- (diastereotopic) | ~ 3.4 - 3.6 | m | - |

| -OCH₃ | ~ 3.3 | s | - |

| H-3, H-4, H-5 | ~ 1.2 - 1.8 | m | - |

| -NH- | ~ 1.5 - 2.5 | br s | - |

Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature, and its signal is often broad. D₂O exchange can be used to confirm its assignment.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for the acquisition of a high-quality ¹H NMR spectrum of this compound is provided below.

2.1. Sample Preparation

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~12-16 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 3-4 seconds

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals.

-

Spectral Analysis and Interpretation Workflow

The following diagram illustrates a logical workflow for the analysis and interpretation of the ¹H NMR spectrum of this compound.

Caption: A logical workflow for the analysis of the ¹H NMR spectrum.

Detailed Interpretation:

-

-OCH₃ Signal: A sharp singlet integrating to three protons is expected around 3.3 ppm, characteristic of a methoxy group.

-

-CH₂O- Signals: The two diastereotopic protons of the methylene group adjacent to the oxygen will likely appear as a complex multiplet, or two distinct doublets of doublets, in the range of 3.4-3.6 ppm.

-

H-2 Proton: The proton on the carbon bearing the methoxymethyl group (C2) is expected to be a multiplet around 3.0-3.2 ppm due to coupling with the adjacent methylene protons in the ring and the -CH₂O- protons.

-

H-6 Protons: The two protons on C6, adjacent to the nitrogen, will be diastereotopic. The axial proton will likely appear as a doublet of triplets around 2.6-2.7 ppm, while the equatorial proton will be a doublet of multiplets further downfield around 3.0-3.1 ppm.

-

Ring Protons (H-3, H-4, H-5): The remaining six protons of the piperidine ring will appear as a complex, overlapping multiplet in the upfield region of 1.2-1.8 ppm.

-

-NH- Proton: A broad singlet, exchangeable with D₂O, is expected in the range of 1.5-2.5 ppm.

Synthesis and Characterization Pathway

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of the corresponding pyridine derivative, followed by etherification. The subsequent characterization is crucial to confirm the structure and purity of the final product.

An In-depth Technical Guide to the 13C NMR Spectrum of 2-(Methoxymethyl)piperidine

Introduction: Beyond the Spectrum

In the landscape of modern drug discovery and chemical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures. Among its variants, Carbon-13 (¹³C) NMR provides a direct map of the carbon backbone of a molecule. This guide offers a detailed, field-tested methodology for the interpretation of the ¹³C NMR spectrum of 2-(Methoxymethyl)piperidine, a heterocyclic compound representative of structures frequently encountered in pharmaceutical development. Our objective is not merely to assign peaks, but to build a logical, self-validating framework for spectral interpretation, grounded in the fundamental principles of magnetic resonance and substituent effects.

Part 1: The Foundational Principles of ¹³C NMR Spectroscopy

At its core, ¹³C NMR spectroscopy exploits the magnetic properties of the ¹³C isotope.[1] While the major carbon isotope, ¹²C, is NMR-inactive, the ¹³C nucleus possesses a nuclear spin that can be manipulated by an external magnetic field.[2] The utility of ¹³C NMR stems from the concept of the chemical shift (δ) , which is the resonant frequency of a specific carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS).

The chemical shift of a carbon atom is exquisitely sensitive to its local electronic environment. Key factors influencing the chemical shift include:

-

Hybridization: The chemical shift generally increases in the order sp³ < sp < sp².

-

Electronegativity: The proximity of electronegative atoms (like oxygen or nitrogen) causes a deshielding effect, pulling electron density away from the carbon nucleus. This reduced shielding requires a stronger applied magnetic field for resonance, resulting in a downfield shift to a higher ppm value.[3]

-

Broadband Decoupling: In a standard ¹³C NMR experiment, the spectrum is recorded with proton decoupling. This technique irradiates the sample with a broad range of radiofrequencies that excites all protons simultaneously, collapsing the complex splitting patterns caused by C-H coupling into single, sharp peaks for each unique carbon atom.[2][4] This vastly simplifies the spectrum, where the number of signals directly corresponds to the number of chemically non-equivalent carbons.[3]

Part 2: The Experimental Protocol: Ensuring Data Integrity

A high-quality spectrum is the bedrock of accurate interpretation. The following protocol outlines a robust method for preparing a sample of this compound for ¹³C NMR analysis. Trustworthiness in data begins with meticulous preparation.

Step-by-Step Sample Preparation Methodology:

-

Determine Sample Quantity: For a standard ¹³C NMR spectrum, a higher concentration is preferable compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[2] Aim for 50-100 mg of this compound for a swift, high-quality spectrum acquisition within 20-60 minutes.[5]

-

Select Deuterated Solvent: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively unobtrusive signal in the ¹³C spectrum (a triplet centered at ~77 ppm). The deuterated solvent provides a lock signal for the spectrometer, essential for maintaining magnetic field stability.

-

Dissolution and Transfer:

-

In a small, clean vial, weigh the desired amount of the compound.

-

Add approximately 0.5-0.7 mL of the deuterated solvent.[6]

-

Gently swirl the vial to ensure complete dissolution.

-

Crucial Step for Integrity: If any solid particulates are visible, the solution must be filtered. Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and a loss of resolution. Filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

-

Finalize the Sample:

-

Adjust the sample height in the NMR tube to approximately 4-5 cm, ensuring it will be fully within the detector coil of the spectrometer.[7]

-

Cap the NMR tube securely and label it clearly. Parafilm can be wrapped around the cap to prevent solvent evaporation for volatile solvents or long-term storage.[8]

-

Part 3: Structural Analysis and Spectrum Interpretation

The interpretation of the spectrum is a deductive process that integrates structural knowledge with an understanding of chemical shift principles.

Molecular Structure and Carbon Environments

First, we must analyze the structure of this compound to determine the number of unique carbon atoms. Due to the lack of a plane of symmetry passing through the molecule, all seven carbon atoms are chemically non-equivalent and should produce seven distinct signals in the ¹³C NMR spectrum.

Diagram of Carbon Environments in this compound

Caption: Molecular structure of this compound with carbon atoms labeled C2-C8.

Predicting Chemical Shifts: An Educated Hypothesis

Before analyzing the spectrum, we can predict the approximate chemical shifts based on reference data for similar structural motifs.

-

Piperidine Ring Carbons (C2-C6):

-

In unsubstituted piperidine, the carbons adjacent to the nitrogen (C2/C6) appear around 47.5 ppm, while the more distant carbons (C3/C5 and C4) are found further upfield at ~27.2 ppm and ~25.2 ppm, respectively.[9][10]

-

C2 & C6: The nitrogen atom deshields these carbons. C2 will be significantly deshielded further by the attached electron-withdrawing methoxymethyl group. C6 will remain similar to its position in piperidine but will be unique from C2.

-

C3, C4, C5: These sp³ hybridized carbons will be in the typical alkane region, shifted slightly by the influence of the nitrogen atom. We expect them to appear in the 20-35 ppm range.

-

-

Side Chain Carbons (C7, C8):

-

C7 (-CH₂-O-): As an sp³ carbon bonded to an electronegative oxygen atom, C7 is expected to be significantly deshielded and appear in the characteristic ether region of 60-80 ppm.[11]

-

C8 (-O-CH₃): The methoxy carbon also experiences deshielding from the adjacent oxygen. The typical chemical shift for an aliphatic methoxy group is in the range of 55-60 ppm.[12][13]

-

Assigning the Spectrum

Based on the predictions above, we can now assign the signals in a hypothetical ¹³C NMR spectrum of this compound.

| Carbon Atom | Structural Environment | Predicted Chemical Shift (δ, ppm) | Reasoning for Assignment |

| C8 | Methoxy (-O-C H₃) | ~59 | Typical value for a methoxy carbon, deshielded by oxygen.[13] |

| C7 | Methylene Ether (-C H₂-O-) | ~75 | sp³ carbon bonded to oxygen, strongly deshielded into the ether region.[11] |

| C2 | Ring, α to N, Substituted | ~65 | α to nitrogen and substituted with an electronegative group, resulting in strong deshielding. |

| C6 | Ring, α to N | ~47 | α to nitrogen, similar to unsubstituted piperidine.[10] |

| C3 | Ring, β to N | ~30 | β to nitrogen, upfield alkane region. |

| C5 | Ring, β to N | ~26 | β to nitrogen, slightly different environment from C3 due to proximity to the substituent. |

| C4 | Ring, γ to N | ~24 | Most upfield ring carbon, furthest from both the nitrogen and the substituent. |

This systematic approach, moving from the most deshielded (downfield) to the most shielded (upfield) carbons, provides a logical framework for peak assignment. The clear separation between the side-chain carbons (C7, C8) and the piperidine ring carbons (C2-C6) makes the initial assignment straightforward. Further differentiation within the ring carbons is based on proximity to the nitrogen and the C2-substituent. For definitive assignment, advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR (HSQC, HMBC) would be employed to confirm the number of attached protons for each carbon.

Conclusion

The interpretation of the ¹³C NMR spectrum of this compound is a powerful demonstration of how fundamental principles can be applied to deduce complex molecular structures. By systematically evaluating the number of unique carbon environments, predicting chemical shifts based on established substituent effects, and applying a logical assignment strategy, researchers can confidently elucidate the carbon framework of novel chemical entities. This guide provides not just an answer, but a repeatable, scientifically sound methodology applicable to a wide range of molecules in the field of chemical and pharmaceutical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. sites.uclouvain.be [sites.uclouvain.be]

- 7. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 8. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 9. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Piperidine - Wikipedia [en.wikipedia.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the FT-IR Spectroscopy of 2-(Methoxymethyl)piperidine

This guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) spectroscopy data for 2-(methoxymethyl)piperidine, intended for researchers, scientists, and professionals in drug development. Due to the absence of a publicly available, complete FT-IR spectrum for this specific compound, this document presents a predicted spectrum based on the characteristic vibrational frequencies of its constituent functional groups: a secondary amine (piperidine ring) and an ether (methoxymethyl group).

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The piperidine moiety, as a secondary amine, and the methoxymethyl group, an ether, will dominate the spectrum. The predicted data, based on established correlation tables and spectra of similar compounds, is summarized below.

| Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Assignment | Functional Group |

| ~3350 - 3310 | Weak - Medium, Sharp | N-H Stretch | Secondary Amine |

| ~2950 - 2850 | Strong | C-H Stretch (Asymmetric & Symmetric) | Alkane (CH₂, CH₃) |

| ~1450 | Medium | C-H Bend (Scissoring) | Alkane (CH₂) |

| ~1250 - 1020 | Medium - Weak | C-N Stretch | Aliphatic Amine |

| ~1150 - 1050 | Strong | C-O-C Stretch (Asymmetric) | Ether |

| ~910 - 665 | Broad, Strong | N-H Wag | Secondary Amine |

Interpretation of Key Peaks:

-

N-H Stretch: A single, relatively sharp peak is anticipated in the 3350-3310 cm⁻¹ region, which is a hallmark of a secondary amine.[1] This band is typically less intense and sharper than the broad O-H stretching bands found in alcohols.[2]

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ are due to the stretching of sp³-hybridized C-H bonds in the piperidine ring and the methoxymethyl group.[3]

-

C-O-C Stretch: The most prominent feature for the ether group is a strong absorption band expected between 1150 cm⁻¹ and 1050 cm⁻¹.[4] This is one of the most reliable bands for identifying the ether linkage in the molecule.

-

C-N Stretch: Aliphatic amines show C-N stretching vibrations in the fingerprint region, typically between 1250 cm⁻¹ and 1020 cm⁻¹.[1][5]

-

N-H Wag: A broad and strong band may appear in the 910-665 cm⁻¹ range, resulting from the out-of-plane bending of the N-H bond.[1]

Experimental Protocol: FT-IR Analysis of a Liquid Sample

This section details a standard methodology for obtaining an FT-IR spectrum of a liquid sample such as this compound using the neat liquid (thin film) technique with salt plates.

I. Objective: To obtain a high-quality infrared spectrum of liquid this compound in the mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹).

II. Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Sample: this compound (liquid)

-

IR-transparent salt plates (e.g., Potassium Bromide - KBr, or Sodium Chloride - NaCl)

-

Pipette or glass rod

-

Sample holder for the spectrometer

-

Cleaning solvents (e.g., dry acetone, isopropanol, or methylene chloride)

-

Lint-free tissues (e.g., Kimwipes)

-

Desiccator for storing salt plates

III. Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Clean a pair of salt plates by wiping them gently with a lint-free tissue soaked in a volatile solvent like dry acetone. Handle the plates by their edges to avoid transferring moisture from your fingers.

-

Place the clean, empty salt plates in the sample holder and insert it into the spectrometer's sample compartment.

-

Acquire a background spectrum. This scan measures the instrument's baseline, including any atmospheric components, and will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation (Neat Liquid Film):

-

Remove the salt plates from the spectrometer.

-

Using a clean pipette, place a single small drop of this compound onto the center of one salt plate.[6]

-

Carefully place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates. Avoid creating air bubbles.[7] The ideal film should be just thick enough to produce absorption bands that do not exceed 90-95% absorbance.

-

-

Sample Spectrum Acquisition:

-

Place the "sandwich" of salt plates containing the sample into the sample holder and insert it into the spectrometer.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[8] The instrument software will automatically ratio the sample scan against the previously collected background scan to generate the final transmittance or absorbance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be properly labeled with the compound name and any relevant experimental parameters.

-

Identify the major absorption bands and record their wavenumbers (cm⁻¹).

-

Correlate these bands with the known vibrational frequencies for the functional groups present in the molecule to confirm its identity and purity.

-

-

Cleaning:

-

After analysis, disassemble the salt plates.

-

Thoroughly clean the plates by rinsing and wiping them with a suitable solvent to completely remove the sample.[6]

-

Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process.

Caption: Workflow for FT-IR Spectroscopy of a Liquid Sample.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. fiveable.me [fiveable.me]

- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(Methoxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-(methoxymethyl)piperidine. The content is structured to be a valuable resource for researchers involved in the structural elucidation and analytical characterization of piperidine-containing compounds.

Introduction

This compound is a substituted piperidine derivative. The piperidine ring is a common structural motif in many pharmaceuticals and natural products, making the characterization of its derivatives crucial in drug discovery and development.[1] Mass spectrometry is a primary analytical technique for the structural elucidation of these compounds.[2] Understanding the fragmentation patterns is key to identifying and characterizing novel molecules incorporating the piperidine scaffold. This guide will focus on the fragmentation behavior of this compound under Electron Ionization (EI), a common ionization technique in mass spectrometry.

The molecular formula of this compound is C₇H₁₅NO, with a monoisotopic mass of 129.1154 g/mol .[3]

Predicted Electron Ionization (EI) Fragmentation Pattern

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on the well-established fragmentation rules for aliphatic amines and ethers, and by analogy to structurally similar compounds like 2-methylpiperidine. The primary fragmentation pathways for piperidine derivatives under EI-MS are α-cleavage, ring fission, and substituent-driven fragmentation.[1]

α-Cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of a bond adjacent to the nitrogen atom.[1] For this compound, two primary α-cleavage events are anticipated:

-

Loss of the methoxymethyl radical (•CH₂OCH₃): Cleavage of the C2-C7 bond (the bond between the piperidine ring and the methoxymethyl substituent) is expected to be a major fragmentation pathway. This results in the formation of a stable, resonance-stabilized iminium ion at m/z 84. This ion is often the base peak in the mass spectra of 2-substituted piperidines.

-

Ring opening followed by loss of an ethyl radical (•C₂H₅): Cleavage of the C2-N bond, followed by hydrogen rearrangement and subsequent loss of an ethyl group, can also occur.

Substituent-Driven Fragmentation: The methoxymethyl group itself can undergo characteristic fragmentation. Cleavage of the C-O bond can lead to the formation of a methoxy radical (•OCH₃) and a piperidin-2-ylmethyl cation, or a methyl radical (•CH₃) and a piperidin-2-yloxymethyl cation.

Ring Fission: The piperidine ring can undergo cleavage to produce various smaller fragment ions.

A summary of the predicted major fragment ions and their proposed structures is presented in the table below.

| m/z | Proposed Fragment | Formula | Fragmentation Pathway |

| 129 | Molecular Ion [M]⁺• | [C₇H₁₅NO]⁺• | - |

| 114 | [M - CH₃]⁺ | [C₆H₁₂NO]⁺ | Loss of a methyl radical from the methoxy group. |

| 98 | [M - OCH₃]⁺ | [C₇H₁₄N]⁺ | Loss of a methoxy radical. |

| 84 | [M - CH₂OCH₃]⁺ | [C₅H₁₀N]⁺ | α-cleavage with loss of the methoxymethyl radical. |

| 70 | [C₄H₈N]⁺ | [C₄H₈N]⁺ | Ring fission. |

| 56 | [C₃H₆N]⁺ | [C₃H₆N]⁺ | Ring fission. |

| 45 | [CH₂OCH₃]⁺ | [CH₅O]⁺ | Formation of the methoxymethyl cation. |

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways for this compound under electron ionization.

Experimental Protocols

The following provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

-

Solvent Selection: Dissolve the sample in a volatile organic solvent such as methanol, ethanol, or dichloromethane.

-

Concentration: Prepare a solution with a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the sensitivity of the instrument.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

4.2. Gas Chromatography (GC) Conditions

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of piperidine derivatives.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

Experimental Workflow

The diagram below outlines the typical workflow for the analysis of this compound by GC-MS.

Conclusion

The mass spectral fragmentation of this compound is predicted to be dominated by α-cleavage, leading to the formation of a stable iminium ion at m/z 84 through the loss of the methoxymethyl substituent. Other significant fragments are expected from the loss of methyl and methoxy radicals, as well as from ring fission. The detailed experimental protocol and workflow provided in this guide offer a robust starting point for the analytical characterization of this and related compounds. A thorough understanding of these fragmentation pathways is essential for the unambiguous identification and structural elucidation of novel piperidine-based molecules in various scientific and industrial research settings.

References

GC-MS analysis protocol for 2-(Methoxymethyl)piperidine

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-(Methoxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, proposed protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established practices for the analysis of piperidine derivatives and are intended to serve as a robust starting point for method development and validation.[1][2]

Introduction

This compound is a piperidine derivative with a molecular formula of C7H15NO.[3] The analysis of such compounds is crucial in various fields, including drug discovery, metabolite identification, and quality control. Gas Chromatography-Mass Spectrometry is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds like piperidine derivatives.[4][5] This method offers high sensitivity and selectivity, providing detailed molecular information based on the mass-to-charge ratio (m/z) of the compound and its fragments.[5]

This document details the necessary steps for sample preparation, instrument configuration, and data analysis for this compound.

Proposed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to extract the analyte from the sample matrix and prepare it in a solvent suitable for GC-MS injection.[4]

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of pure this compound standard and dissolve it in 10 mL of a suitable volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate) to create a 1 mg/mL stock solution.[1]

-

Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Sample Extraction (if in a complex matrix):

-

Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to be basic (pH > 9) to ensure this compound is in its free base form. Extract with an immiscible organic solvent like dichloromethane. The organic layer is then collected and can be concentrated if necessary.[4]

-

Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to concentrate and purify the analyte from the matrix. The analyte is adsorbed onto the sorbent, impurities are washed away, and the analyte is then eluted with a suitable solvent.[4]

-

-

Final Preparation: The final sample should be clear and free of particles.[4][6] If necessary, centrifuge or filter the sample before transferring it to a 1.5 mL glass autosampler vial.[6] The recommended concentration for injection is approximately 10 µg/mL, aiming for a 10 ng on-column injection with a 1 µL splitless injection.[6]

-

Derivatization (Optional): While the methoxymethyl group may offer some protection, piperidines contain an active secondary amine hydrogen. For improved volatility and peak shape, derivatization (e.g., acylation with trifluoroacetic anhydride (TFAA) or silylation) can be considered.[1][7]

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point for method development.

| Parameter | Recommended Setting | Reference |

| Gas Chromatograph (GC) | ||

| Column | Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) | [1] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | [1][2] |

| Inlet Temperature | 260 °C | [1] |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | [1][6] |

| Injection Volume | 1 µL | [2] |

| Oven Temperature Program | Initial: 80 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min at 280 °C. | [1][2] |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | [1][2] |

| Ionization Energy | 70 eV | [1][2] |

| Mass Range | m/z 40-400 | |

| Ion Source Temperature | 230 °C | [2] |

| Transfer Line Temperature | 280 °C | [2] |

| Detector | Mass Analyzer (e.g., Quadrupole, Ion Trap, TOF) |

Data Presentation and Interpretation

Compound Information and Expected Data

The following table summarizes key information for this compound and its expected mass spectral data. The mass fragments are predicted based on common fragmentation patterns of N-substituted piperidines.

| Identifier | Value | Reference |

| Compound Name | This compound | [3] |

| CAS Number | 104678-13-9 | [3] |

| Molecular Formula | C₇H₁₅NO | [3] |

| Molecular Weight | 129.20 g/mol | [3] |

| Exact Mass | 129.1154 Da | [3] |

| Predicted Mass Fragments (m/z) | Interpretation | |

| 129 | Molecular Ion [M]⁺ | |

| 128 | [M-H]⁺ | |

| 98 | [M-OCH₃]⁺ (Loss of methoxy group) | |

| 84 | [M-CH₂OCH₃]⁺ (Loss of methoxymethyl side chain) | |

| 45 | [CH₂OCH₃]⁺ (Methoxymethyl cation) |

Quantification

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the prepared standards. The concentration of this compound in unknown samples can then be determined by interpolating their peak areas on this curve.[1]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for GC-MS analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 3. This compound | C7H15NO | CID 4090648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. cmbr-journal.com [cmbr-journal.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. scholars.direct [scholars.direct]

Technical Guide: Physicochemical Characterization of 2-(Methoxymethyl)piperidine Hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physical properties of 2-(Methoxymethyl)piperidine hydrochloride. Extensive searches of scientific databases and literature have revealed a notable lack of experimentally determined physical data for this specific compound. The available information primarily consists of computed properties for the free base, this compound.

This document summarizes the available computed data and, for comparative context, provides experimental data for the parent compound, piperidine hydrochloride. Furthermore, a general experimental protocol for the determination of a key physical property, melting point, is detailed, along with a corresponding workflow diagram. This guide aims to provide a foundational resource for researchers working with this and related compounds.

Physicochemical Properties

Computed Data for this compound (Free Base)

Computational methods provide theoretical estimates of a compound's physicochemical properties. The following data for the free base form, this compound, has been compiled from publicly available chemical databases. It is crucial to note that these are predicted values and have not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem |

| Monoisotopic Mass | 129.115364102 Da | PubChem[1] |

| XlogP (Predicted) | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Experimental Data for Piperidine Hydrochloride (Reference Compound)

For the benefit of researchers, this section provides experimentally determined physical properties of piperidine hydrochloride. As the parent compound lacking the methoxymethyl substituent, these values offer a point of reference. However, significant deviations are expected for this compound hydrochloride due to differences in molecular structure and weight.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁N·HCl | ChemicalBook[2] |

| Molecular Weight | 121.61 g/mol | ChemicalBook[2] |

| Melting Point | 245-248 °C | ChemicalBook[2] |

| Boiling Point | 347.05 °C (Predicted) | ChemicalBook[2] |

| Water Solubility | >1500 g/L | ChemicalBook[2] |

| Appearance | Solid: crystalline | ChemicalBook[2] |

| pH | 6-8 (111 g/L, H₂O, 20°C) | ChemicalBook[2] |

Experimental Protocols

The absence of specific experimental data for this compound hydrochloride necessitates the use of standard analytical methods for its characterization. Below is a detailed, generalized protocol for the determination of melting point, a fundamental physical property for a solid compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid crystalline sample of a hydrochloride salt, such as this compound hydrochloride.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Calibrated thermometer or temperature probe

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry by placing it in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaCl₂) for at least 24 hours.

-

Grind a small amount of the crystalline sample into a fine powder using a clean, dry mortar and pestle.

-

-

Loading the Capillary Tube:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of the sample enters the tube.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

-

Repeat until the sample is packed to a height of 2-3 mm.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed.

-

When the temperature is about 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate measurement.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the last crystal melts (the end of the melting range).

-

-

Data Reporting:

-

The melting point should be reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

-

Perform the determination in triplicate and report the average range. A narrow melting range (1-2 °C) is indicative of a pure compound.

-

Visualizations

The following diagram illustrates the general workflow for the experimental determination of a compound's melting point.

References

An In-depth Technical Guide on the Solubility of 2-(Methoxymethyl)piperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Methoxymethyl)piperidine in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on a predictive analysis of its solubility based on its chemical structure and the known properties of related compounds. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound, a critical parameter for applications in organic synthesis and pharmaceutical development.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a piperidine ring substituted at the 2-position with a methoxymethyl group.[1] The presence of a basic nitrogen atom within the piperidine ring and an ether linkage in the side chain imparts specific physicochemical properties that influence its solubility in various organic solvents. Understanding these solubility characteristics is paramount for its use as a reagent, intermediate, or a scaffold in the design of new chemical entities.

Predicted Solubility Profile

The introduction of a methoxymethyl group to the piperidine ring is expected to influence its solubility profile. The ether oxygen can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents. However, the overall increase in molecular weight and hydrocarbon content may slightly decrease its solubility in highly polar solvents compared to the parent piperidine.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | High to Miscible | The nitrogen atom and ether oxygen can act as hydrogen bond acceptors with the solvent's hydroxyl group. |

| Aprotic Polar | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions are expected between the polar C-N and C-O bonds of the solute and the polar functional groups of the solvent. |

| Ethers | Diethyl ether, THF | High | "Like dissolves like" principle suggests good solubility due to the presence of the methoxymethyl group. |

| Halogenated | Dichloromethane, Chloroform | High | Capable of forming weak hydrogen bonds and dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Moderate to High | The nonpolar hydrocarbon backbone of the piperidine ring and the methyl group are compatible with aromatic solvents. |

| Nonpolar | Hexane, Heptane | Low to Moderate | The polar nature of the amine and ether functionalities limits solubility in nonpolar aliphatic solvents. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following section details a robust protocol for determining the equilibrium solubility of the compound in various organic solvents.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved substance.

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand in the temperature-controlled bath for at least 2 hours to permit the undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, or High-Performance Liquid Chromatography (HPLC) with an appropriate detector.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Caption: A flowchart of the shake-flask method for solubility.

Logical Relationships in Solubility Prediction

The prediction of solubility is based on a logical assessment of the intermolecular forces between the solute and the solvent. The following diagram illustrates the key molecular interactions that govern the solubility of this compound in different types of organic solvents.

Caption: Key interactions for predicting solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a strong predictive understanding can be derived from its molecular structure. It is anticipated to exhibit high solubility in a broad range of polar protic and aprotic organic solvents, with decreasing solubility in nonpolar solvents. For research and development purposes, it is crucial to determine the precise solubility through systematic experimental methods, such as the shake-flask protocol detailed in this guide. The provided workflows and diagrams serve as a foundational resource for scientists and researchers working with this compound.

References

Stereochemistry of 2-(Methoxymethyl)piperidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry of 2-(methoxymethyl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the presence of a chiral center at the C2 position of the piperidine ring, this compound exists as a pair of enantiomers, (R)-2-(methoxymethyl)piperidine and (S)-2-(methoxymethyl)piperidine. The spatial arrangement of the methoxymethyl group significantly influences the molecule's interaction with biological targets, making stereoselective synthesis and characterization crucial for pharmacological studies.

Enantioselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

A plausible synthetic pathway involves the enantioselective synthesis of the precursor, 2-(hydroxymethyl)piperidine, followed by O-methylation. Asymmetric reduction of 2-pyridinecarboxaldehyde or related substrates can yield chiral 2-(hydroxymethyl)piperidine.[1]

Alternatively, racemic 2-(hydroxymethyl)piperidine can be synthesized and then subjected to chiral resolution. This is a common and scalable method to obtain both enantiomers.[2] The process typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives.[3][4] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salts yields the individual enantiomers of 2-(hydroxymethyl)piperidine.

The final step in the synthesis is the O-methylation of the hydroxyl group of the enantiomerically pure 2-(hydroxymethyl)piperidine to yield the target compound, (R)- or (S)-2-(methoxymethyl)piperidine.

Experimental Protocols

1. Chiral Resolution of Racemic 2-(Hydroxymethyl)piperidine using L-(+)-Tartaric Acid (Representative Protocol) [2]

-

Step 1: Diastereomeric Salt Formation. A solution of racemic 2-(hydroxymethyl)piperidine in a suitable solvent, such as ethanol, is prepared. An equimolar solution of L-(+)-tartaric acid in the same solvent is added to the racemic mixture.[2] The mixture is allowed to stand, promoting the crystallization of one of the diastereomeric salts.[2]

-

Step 2: Isolation and Purification. The crystalline salt is collected by filtration and can be recrystallized from the same or a different solvent to improve diastereomeric purity.[2]

-

Step 3: Liberation of the Enantiomer. The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free amine. The enantiomerically enriched 2-(hydroxymethyl)piperidine is then extracted with an organic solvent, dried, and concentrated.

2. O-Methylation of Enantiomerically Pure 2-(Hydroxymethyl)piperidine (General Procedure)

-

Step 1: Deprotonation. The enantiomerically pure 2-(hydroxymethyl)piperidine is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran) and treated with a strong base (e.g., sodium hydride) at 0 °C to deprotonate the hydroxyl group.

-

Step 2: Methylation. A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture. The reaction is typically stirred at room temperature until completion.

-

Step 3: Work-up and Purification. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method, such as distillation or column chromatography, to yield the pure enantiomer of this compound.

Stereochemical Characterization

The absolute configuration and enantiomeric purity of this compound are determined using a combination of analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[5] The choice of a suitable chiral stationary phase (CSP) is critical for achieving baseline separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral shift reagents or the derivatization with a chiral auxiliary can allow for the determination of enantiomeric excess (% ee).[6][7] Detailed ¹H and ¹³C NMR characterization is also essential for confirming the chemical structure of the synthesized compound.[8][9]

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in the public domain, the following table provides a template for the expected quantitative data.

| Parameter | (R)-2-(Methoxymethyl)piperidine | (S)-2-(Methoxymethyl)piperidine |

| Specific Rotation ([α]D) | Value not reported | Value not reported |

| Chiral HPLC Retention Time | Dependent on method | Dependent on method |

| Enantiomeric Excess (% ee) | >99% (target) | >99% (target) |

Potential Biological Activity and Signaling Pathways

While specific pharmacological studies on the individual enantiomers of this compound are not extensively reported, the piperidine scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs.[10][11] C2-substituted piperidine derivatives are known to exhibit a wide range of biological activities, including acting as receptor antagonists, enzyme inhibitors, and ion channel modulators.[10][11]

The biological activity of this compound enantiomers would likely be stereospecific, with one enantiomer exhibiting higher potency or a different pharmacological profile than the other. Potential areas of investigation could include their interaction with G-protein coupled receptors (GPCRs), ion channels, or enzymes within the central nervous system, given the prevalence of piperidine-containing drugs in this area.

Further research, including in vitro binding assays and in vivo pharmacological studies, is necessary to elucidate the specific biological targets and signaling pathways modulated by the (R) and (S) enantiomers of this compound.[12][13][14]

Visualizations

Logical Workflow for Enantioselective Synthesis and Characterization

Caption: Logical workflow for the synthesis and characterization of this compound enantiomers.

Experimental Workflow for Chiral Resolution

Caption: Experimental workflow for the chiral resolution of 2-(hydroxymethyl)piperidine.

References

- 1. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIOXIDANT ACTIVITIES OF 3'-METHYL-2',6'-DIPHENYL- 1,3-DIHYDROSPIRO(BENZO(D)IMIDAZOLE-2,4'-PIPERIDINE) | Semantic Scholar [semanticscholar.org]

- 10. clinmedkaz.org [clinmedkaz.org]

- 11. Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological screening of 100 plant extracts for cosmetic use (II): anti-oxidative activity and free radical scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phytochemical Profiling and Biological Activities of Two Helianthemum Species Growing in Greece [mdpi.com]

- 14. mdpi.com [mdpi.com]

Chiral Properties of 2-(Substituted) Piperidines: A Technical Guide Based on Analogous Structures

Disclaimer: This technical guide addresses the core chiral properties, synthesis, and potential biological relevance of 2-(substituted) piperidines, with a focus on 2-(hydroxymethyl)piperidine as a structural analog to the requested 2-(methoxymethyl)piperidine. Extensive literature searches did not yield specific quantitative chiral data or detailed experimental protocols for this compound itself. Therefore, the following information is presented as a representative guide for researchers, scientists, and drug development professionals working with chiral 2-substituted piperidines. The methodologies and data are based on established principles and published results for closely related compounds.

Introduction to Chiral 2-Substituted Piperidines

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1] The introduction of a stereocenter at the 2-position creates chiral molecules whose enantiomers can exhibit significantly different pharmacological activities, metabolic profiles, and toxicities.[2] Understanding and controlling the stereochemistry of 2-substituted piperidines is therefore of paramount importance in drug discovery and development. This guide provides an overview of the synthesis of enantiopure 2-(hydroxymethyl)piperidine, a close structural analog of this compound, methods for chiral resolution, and a discussion of the biological significance of chirality in this class of compounds.

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure 2-substituted piperidines can be achieved through two primary strategies: asymmetric synthesis from achiral precursors or the resolution of a racemic mixture.

Enantioselective Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. One common approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, the asymmetric hydrogenation of corresponding pyridine precursors using a chiral iridium catalyst has been shown to produce enantioenriched 2-alkylpiperidines. While a specific protocol for 2-(methoxymethyl)pyridine is not available, this methodology represents a viable route.

A generalized workflow for the asymmetric synthesis of a chiral 2-substituted piperidine is illustrated below.

Caption: Asymmetric Hydrogenation Workflow.

Chiral Resolution of Racemic 2-(Hydroxymethyl)piperidine

A widely used and scalable method to obtain both enantiomers of a chiral amine is through the resolution of a racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

The following is a generalized protocol for the resolution of racemic 2-(hydroxymethyl)piperidine using L-(+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.

-

Diastereomeric Salt Formation:

-

Dissolve racemic 2-(hydroxymethyl)piperidine in a suitable solvent (e.g., ethanol).

-

Add an equimolar solution of L-(+)-tartaric acid in the same solvent to the racemic mixture.

-

Allow the mixture to stand, which promotes the crystallization of one of the diastereomeric salts.

-

-

Isolation of Diastereomer:

-